Chemical structure and properties of Fmoc-D-Sec(pMeBzl)-OH
Chemical structure and properties of Fmoc-D-Sec(pMeBzl)-OH
Executive Summary
Fmoc-D-Sec(pMeBzl)-OH (Fluorenylmethyloxycarbonyl-D-Selenocysteine(para-methylbenzyl)-OH) is a specialized amino acid building block used to introduce D-selenocysteine into peptide sequences via Solid Phase Peptide Synthesis (SPPS).[1][2]
Unlike standard cysteine derivatives, the p-methylbenzyl (pMeBzl) protecting group on the selenium atom is not acid-labile under standard TFA cleavage conditions .[1] This unique property renders the molecule orthogonal to standard Fmoc/tBu strategies, allowing the peptide to be cleaved from the resin while retaining the side-chain protection. This is critical for strategies requiring post-cleavage purification, fragment condensation, or regioselective diselenide formation. Final deprotection requires "hard acid" conditions (HF or TFMSA).[1][2]
Part 1: Chemical Identity & Physiochemical Profile[2]
This section details the core specifications required for quality control and reagent preparation.
| Property | Specification |
| Chemical Name | N-α-(9-Fluorenylmethoxycarbonyl)-Se-(p-methylbenzyl)-D-selenocysteine |
| Common Abbreviation | Fmoc-D-Sec(pMeBzl)-OH |
| Molecular Formula | C₂₆H₂₅NO₄Se |
| Molecular Weight | ~494.44 g/mol |
| Appearance | White to off-white powder |
| Solubility | Soluble in DMF, NMP, DMSO; sparingly soluble in DCM |
| Chirality | D-Isomer (R-configuration at α-carbon) |
| Side-Chain Stability | High. Stable to 95% TFA (Trifluoroacetic acid).[1][2][3] Stable to Piperidine (short exposure).[2] |
| Deprotection Method | HF (Hydrogen Fluoride) or TFMSA (Trifluoromethanesulfonic acid).[1][2][4] |
Part 2: Synthesis & Quality Control
The synthesis of Fmoc-D-Sec(pMeBzl)-OH is non-trivial due to the high reactivity of the selenol group.[1] It is typically synthesized starting from D-Serine .[1][2]
Synthetic Route Summary:
-
Precursor: D-Serine methyl ester is N-protected (typically Boc or Fmoc).[1][2]
-
Activation: The side-chain hydroxyl is converted to a leaving group (Tosylate or Mesylate).[2]
-
Selenation: Nucleophilic displacement using p-methylbenzyl selenol (generated in situ from the diselenide using NaBH₄).[1][2]
-
Final Protection: If Boc was used initially, it is swapped for Fmoc; the ester is hydrolyzed to the free acid.
Critical QC Parameter: Racemization
Selenocysteine derivatives are highly prone to racemization (D
-
QC Requirement: Chiral HPLC analysis is mandatory to ensure enantiomeric purity
. -
Storage: Store at -20°C under Argon. Selenium is prone to oxidation (selenoxide formation) if exposed to air/moisture for extended periods.[2]
Part 3: Solid Phase Peptide Synthesis (SPPS) Integration
Integrating Fmoc-D-Sec(pMeBzl)-OH requires modified protocols to prevent β-elimination (loss of the selenium side chain) and racemization .[1][2]
Coupling Protocol (Recommended)
Standard base-mediated coupling (HBTU/DIPEA) poses a high risk of racemization.[1][2][6]
-
Preferred Reagents: DIC (Diisopropylcarbodiimide) and Oxyma Pure (Ethyl cyanoglyoxylate-2-oxime).[1][2]
-
Mechanism: This method creates a neutral pH environment, significantly reducing base-catalyzed racemization.[1][2]
-
Stoichiometry: 3.0 eq Amino Acid : 3.0 eq DIC : 3.0 eq Oxyma.[2]
-
Time: 60–120 minutes.[2]
Fmoc Deprotection (The "Short-Burst" Method)
The selenol leaving group is better than the thiol; therefore, Sec is more prone to β-elimination by Piperidine than Cys.
-
Optimized Protocol:
Part 4: Post-Synthetic Processing & Deprotection
This is the most critical differentiator. Do not expect the pMeBzl group to fall off with TFA.
Workflow Logic
-
Resin Cleavage (TFA): Removes the peptide from the resin and removes acid-labile groups (Boc, tBu, Trt), but leaves Sec(pMeBzl) intact .[2]
-
Purification (Optional): The protected peptide can be purified by HPLC. This prevents the free selenol from oxidizing or aggregating during purification.
-
Final Deprotection (HF/TFMSA): Removes the pMeBzl group to reveal the free Selenol (-SeH).[2]
Detailed Protocol: Two-Stage Deprotection
Stage A: Resin Cleavage (TFA Cocktail)
-
Reagent: 92.5% TFA / 2.5% TIS / 2.5% H₂O / 2.5% DODT.[2]
-
Condition: 2 hours at Room Temperature.
-
Result: Peptide is released; Sec(pMeBzl) remains protected.
Stage B: pMeBzl Removal (Hard Acid)
-
Warning: Requires specialized HF-resistant apparatus (Teflon/PFA).[1][2]
-
Reagent: Anhydrous Hydrogen Fluoride (HF) with p-Cresol/p-Thiocresol scavenger (90:10).[1][2]
-
Condition: 0°C for 60 minutes.
-
Alternative (Non-HF): TFMSA (Trifluoromethanesulfonic acid) / TFA / Thioanisole cocktail (Low/High acidity method).[1][2]
-
Work-up: Precipitate in cold diethyl ether. The product will now contain free D-Selenocysteine.[1]
Visualizing the Workflow
Caption: Logical workflow for orthogonal processing of Fmoc-D-Sec(pMeBzl)-OH peptides, highlighting the stability of the pMeBzl group during TFA cleavage.
Part 5: Applications in Drug Discovery
1. Proteolytic Stability The incorporation of D-amino acids (like D-Sec) renders peptides resistant to enzymatic degradation by endogenous proteases, which typically recognize L-stereoisomers.[1] This extends the in vivo half-life of peptide therapeutics.[4]
2. Redox Modulation Selenocysteine has a lower pKa (5.[2]2) than Cysteine (8.[1][2]3) and a lower redox potential.[2]
-
Diselenide Bonds: D-Sec can form diselenide bridges (Sec-Sec) which are thermodynamically more stable than disulfide bridges, preventing "disulfide scrambling" in complex peptides.[1][2]
-
Peptidomimetics: Substituting Cys with Sec (and specifically D-Sec) allows for the creation of "isosteric" analogs that maintain binding affinity while altering chemical reactivity.[2]
3. Orthogonal Folding Strategy By using Fmoc-D-Sec(pMeBzl)-OH alongside Fmoc-Sec(Mob)-OH (acid-labile) or Fmoc-Cys(Trt)-OH, researchers can program specific folding pathways.[1][2]
-
Example: Remove Trt/Mob with TFA to form the first bridge. Purify. Remove pMeBzl with HF to form the second bridge.
References
-
Hondal, R. J., et al. (2012).[2] "Selenocysteine in Peptide Synthesis." Methods in Molecular Biology.
-
Alewood, P., et al. (1997).[2] "p-Methylbenzyl and p-methoxybenzyl protecting groups in the synthesis of selenocysteine peptides."[1][4][9][10] Journal of Peptide Science.
-
Metanis, N., & Hilvert, D. (2010).[2] "The Chemistry of Selenocysteine." Current Opinion in Chemical Biology.
-
Gieselman, M. D., et al. (2002).[2] "Selenocysteine derivatives for Fmoc solid-phase peptide synthesis." Organic Letters.
-
BenchChem Technical Data. "Boc/Fmoc-Selenocysteine Derivatives Properties."
Sources
- 1. advancedchemtech.com [advancedchemtech.com]
- 2. Fmoc-D-Trp(Boc)-OH Novabiochem 163619-04-3 [sigmaaldrich.com]
- 3. d-nb.info [d-nb.info]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Protocols for the Fmoc SPPS of Cysteine-Containing Peptides [sigmaaldrich.com]
- 7. chem.uci.edu [chem.uci.edu]
- 8. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 9. Chemoenzymatic Semisynthesis of Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
